molecular formula C7H16N2O2S B12340446 1-(Ethanesulfonyl)-2-methylpiperazine

1-(Ethanesulfonyl)-2-methylpiperazine

Cat. No.: B12340446
M. Wt: 192.28 g/mol
InChI Key: BOSBMDOCEQZSDP-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)-2-methylpiperazine is an organic compound with the molecular formula C7H16N2O2S It is a derivative of piperazine, where one of the nitrogen atoms is substituted with an ethanesulfonyl group and the other nitrogen atom is substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethanesulfonyl)-2-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2-methylpiperazine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethanesulfonyl)-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the ethanesulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(Ethanesulfonyl)-2-methylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 1-(Ethanesulfonyl)-2-methylpiperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

    1-(Ethanesulfonyl)piperazine: Lacks the methyl group on the piperazine ring.

    2-Methylpiperazine: Lacks the ethanesulfonyl group.

    1-(Methanesulfonyl)-2-methylpiperazine: Contains a methanesulfonyl group instead of an ethanesulfonyl group.

Uniqueness: 1-(Ethanesulfonyl)-2-methylpiperazine is unique due to the presence of both the ethanesulfonyl and methyl groups, which can influence its reactivity and potential applications. The combination of these functional groups can provide distinct chemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

1-ethylsulfonyl-2-methylpiperazine

InChI

InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3

InChI Key

BOSBMDOCEQZSDP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCNCC1C

Origin of Product

United States

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